molecular formula C15H30O2 B14141436 8-Ethyl-7-hydroxy-2-methyldodecan-5-one CAS No. 89037-50-3

8-Ethyl-7-hydroxy-2-methyldodecan-5-one

Cat. No.: B14141436
CAS No.: 89037-50-3
M. Wt: 242.40 g/mol
InChI Key: VAGVVPRUABZSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-7-hydroxy-2-methyldodecan-5-one is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.397 g/mol . This compound is known for its unique structure, which includes a hydroxy group and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-7-hydroxy-2-methyldodecan-5-one typically involves the reaction of 2-ethylhexanal with trimethyl orthoformate under acidic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-7-hydroxy-2-methyldodecan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-ethyl-7-oxo-2-methyldodecan-5-one or 8-ethyl-7-carboxy-2-methyldodecan-5-one.

    Reduction: Formation of 8-ethyl-7-hydroxy-2-methyldodecan-5-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

8-Ethyl-7-hydroxy-2-methyldodecan-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-7-hydroxy-2-methyldodecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-7-hydroxy-2-methyldodecan-5-one is unique due to its specific structure, which combines a hydroxy group and a ketone group on a dodecane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

89037-50-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

8-ethyl-7-hydroxy-2-methyldodecan-5-one

InChI

InChI=1S/C15H30O2/c1-5-7-8-13(6-2)15(17)11-14(16)10-9-12(3)4/h12-13,15,17H,5-11H2,1-4H3

InChI Key

VAGVVPRUABZSQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(CC(=O)CCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.